molecular formula C27H50N4O9S B606145 Biotin-PEG5-NH-Boc CAS No. 189209-28-7

Biotin-PEG5-NH-Boc

Cat. No.: B606145
CAS No.: 189209-28-7
M. Wt: 606.78
InChI Key: RDDPDJYPEFICFA-FIXSFTCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-PEG5-NH-Boc is a compound that consists of biotin, a polyethylene glycol (PEG) spacer, an amino group (NH), and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system .

Mechanism of Action

Target of Action

Biotin-PEG5-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation . The primary targets of this compound, therefore, are the proteins that it is designed to degrade.

Mode of Action

This compound operates by connecting two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By recruiting an E3 ubiquitin ligase to a target protein, this compound triggers the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG-based structure . PEGylation, or the addition of PEG to a molecule, can alter the pharmacokinetics of various drugs, improving their therapeutic potential . PEGylation can lead to a longer circulating half-life of the drug, altering the balance between pharmacodynamic and pharmacokinetic properties .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This degradation can disrupt the normal function of these proteins within cells, potentially leading to therapeutic effects depending on the specific proteins targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility, conferred by its PEG component, allows it to be used in aqueous reactions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Biotin-PEG5-NH-Boc plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . PROTACs are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the interaction between these two ligands, leading to the degradation of the target protein .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the formation of PROTACs . By facilitating the degradation of target proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the target proteins and the cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound is tied to its role in PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . This compound, as a linker in PROTACs, enables this process by connecting the ligand for the E3 ubiquitin ligase and the ligand for the target protein .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the PROTACs it helps form . Over time, these PROTACs may degrade, leading to a decrease in their effectiveness . The specific temporal effects can vary depending on the specific PROTAC and the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As a linker in PROTACs, its effects are likely to be indirect and dependent on the properties of the PROTACs it helps form .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. As a linker in PROTACs, it is likely to be involved in the metabolic pathways related to protein degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. As a component of PROTACs, its distribution is likely to be influenced by the properties of the PROTACs it helps form .

Subcellular Localization

The subcellular localization of this compound is not well-studied. As a component of PROTACs, its localization is likely to be influenced by the properties of the PROTACs it helps form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG5-NH-Boc typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG5-NH-Boc undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biotin-PEG5-NH-Boc has a wide range of applications in scientific research:

Comparison with Similar Compounds

Biotin-PEG5-NH-Boc is unique due to its combination of biotin, PEG spacer, and Boc-protected amine. Similar compounds include:

This compound stands out due to its balanced properties of stability, reactivity, and flexibility, making it a versatile tool in various scientific applications.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N4O9S/c1-27(2,3)40-26(34)29-9-11-36-13-15-38-17-19-39-18-16-37-14-12-35-10-8-28-23(32)7-5-4-6-22-24-21(20-41-22)30-25(33)31-24/h21-22,24H,4-20H2,1-3H3,(H,28,32)(H,29,34)(H2,30,31,33)/t21-,22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDPDJYPEFICFA-FIXSFTCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin-PEG5-NH-Boc
Reactant of Route 2
Reactant of Route 2
Biotin-PEG5-NH-Boc
Reactant of Route 3
Reactant of Route 3
Biotin-PEG5-NH-Boc
Reactant of Route 4
Reactant of Route 4
Biotin-PEG5-NH-Boc
Reactant of Route 5
Reactant of Route 5
Biotin-PEG5-NH-Boc
Reactant of Route 6
Reactant of Route 6
Biotin-PEG5-NH-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.